Danirixin (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor type 2 (CXCR2). [, , , , ] It belongs to the diaryl urea chemical class. [] Danirixin plays a significant role in scientific research, particularly in studying inflammatory diseases where neutrophils are implicated. []
Mechanism of Action
Danirixin acts as a competitive antagonist of CXCR2, a receptor primarily found on neutrophils. [, , ] By binding to CXCR2, Danirixin inhibits the binding of chemokines like CXCL8 (IL-8), thus preventing neutrophil activation and migration to sites of inflammation. [, , , ] Danirixin demonstrates a high affinity for CXCR2 with a pIC50 (negative log of the 50% inhibitory concentration) of 7.9 for binding to human CXCR2 expressed in Chinese hamster ovary cells. [] It exhibits 78-fold selectivity for CXCR2 over CXCR1. []
In preclinical studies, Danirixin effectively blocked neutrophil influx into the lungs of rats exposed to inflammatory stimuli like lipopolysaccharide and ozone. [] It also inhibited CD11b upregulation on neutrophils in both rat and human whole-blood assays, indicating a reduction in neutrophil activation. []
Applications
Chronic obstructive pulmonary disease (COPD): Danirixin was investigated in clinical trials for its potential to improve symptoms and reduce exacerbations in patients with COPD, particularly those with chronic mucus hypersecretion. [, , , , , ]
Severe Asthma: Researchers are exploring the use of Danirixin as a NET-stabilizing agent in patients with severe asthma, aiming to understand the role of NETosis (formation of neutrophil extracellular traps) in disease progression. []
Influenza: Studies investigated the safety and efficacy of Danirixin in treating adults hospitalized with influenza, exploring its potential to modulate the excessive neutrophil response associated with severe influenza symptoms. [, ]
Colorectal Cancer: Research suggests that the CXCL8-CXCR2 axis might influence the tumor microenvironment. Studies using Danirixin explored its impact on dendritic cell activation and recruitment in colorectal cancer models. []
Breast Cancer: Preliminary research indicates that Danirixin might suppress breast cancer metastasis potentially by interfering with tumor-associated macrophages and CXCL8 infiltration. []
Neutrophil migration and activation: Danirixin helps elucidate the mechanisms governing neutrophil movement and activation in response to inflammatory signals. [, ]
NETosis: Researchers are investigating the potential of Danirixin to modulate NETosis and its implications in inflammatory lung diseases. [, ]
Pharmacokinetic optimization: Studies explored different formulations of Danirixin to enhance its pharmacokinetic profile, aiming for better drug delivery and efficacy. [, , , ]
Structure-activity relationship (SAR) studies: Researchers can utilize the structural information of Danirixin to design and synthesize new CXCR2 antagonists with enhanced potency, selectivity, and pharmacokinetic properties. []
Related Compounds
Navarixin
Compound Description: Navarixin is another CXC chemokine receptor 2 (CXCR2) antagonist, but it belongs to a different chemical class than danirixin. []
Relevance: Navarixin serves as a point of comparison for understanding danirixin's distinct binding characteristics and potential clinical advantages. While both compounds target CXCR2, their different chemical structures and binding profiles may contribute to observed differences in their clinical effects, particularly regarding the induction of neutropenia, a condition characterized by low neutrophil counts. [] This comparison highlights the importance of exploring diverse chemical classes when developing drugs targeting specific receptors, as subtle differences in structure and binding can translate into significant clinical implications.
Reparixin
Compound Description: Reparixin is a dual CXCR1/CXCR2 receptor antagonist. []
Relevance: Similar to danirixin, reparixin inhibits the CXCL8-CXCR2 axis. [] Studying the effects of both reparixin, a dual antagonist, and danirixin, a more selective CXCR2 antagonist, in similar experimental setups could help dissect the individual contributions of CXCR1 and CXCR2 in complex biological processes and disease models. [] This understanding is crucial for developing targeted therapies with improved efficacy and fewer off-target effects.
SB225002
Compound Description: SB225002 is identified as the first non-peptide CXCR2 antagonist, originally discovered by GlaxoSmithKline (GSK) in the mid-1990s. []
Relevance: SB225002 represents a pioneering compound in the field of CXCR2 antagonism and serves as a predecessor to drugs like danirixin. [] The development of SB225002 paved the way for further exploration of CXCR2 as a therapeutic target, leading to the identification and development of more potent and selective antagonists like danirixin.
AZD5069
Compound Description: AZD5069 is another small-molecule CXCR2 antagonist that has advanced to clinical trials. Its clinical applications have expanded to include metastatic head and neck cancer and pancreatic cancer. Notably, it is being investigated in combination with MEDI4736, a PDL-1 inhibitor, highlighting its potential in cancer immunotherapy. []
Relevance: AZD5069's investigation in diverse clinical settings, including combination therapies for cancer, provides valuable insights into the potential applications of CXCR2 antagonists like danirixin. [] Both compounds belong to this class of antagonists, and their clinical development trajectories offer valuable information for researchers exploring the therapeutic potential of targeting CXCR2 in various diseases.
Ladarixin
Compound Description: Ladarixin is another CXCR2 antagonist currently in clinical trials. []
Relevance: Similar to danirixin and AZD5069, ladarixin's progression into clinical trials highlights the growing interest in CXCR2 as a promising drug target. [] The development of multiple CXCR2 antagonists, each with its own unique chemical structure and pharmacological profile, underscores the importance of continued research in this area to identify the most effective and safe treatments for a range of inflammatory and oncological diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CHMFL-ABL-053 is a potent, selective and orally available BCR-ABL/SRC/p38 kinase inhibitor for Chronic Myeloid Leukemia. Through significant suppression of the BCR-ABL auto-phosphorylation (EC50 about 100 nM) and downstream mediators such as STAT5, Crkl and ERK's phosphorylation, CHMFL-ABL-053 inhibited the proliferation of CML cell lines K562 (GI50 = 14 nM), KU812 (GI50 = 25 nM) and MEG-01 (GI50 = 16 nM).
Potent antitumor agent. Antiproliferative, anti-angiogenic and anti-apoptotic in a dose dependent manner. Reduces cell viability (IC50 = 0.13 - 8.2 μM) and tumor invasion. Active in vitro and in vivo. Increases expression of DR5, TRIAL, p53. Reduces tumor polymerisation and caspase activation. CHM-1 is an inhibitor of tubulin polymerization (IC50 = 0.68 µM) with anticancer activity. It inhibits colchicine tubulin binding by 39% when used at a concentration of 5 µM. CHM-1 inhibits the growth of K562, NCI H226, HCT116, OVCAR-3, RXF 393L, SK-MEL-5, SF-268, and SF-295 cancer cells (mean GI50 = 130 nM). It induces apoptosis in HA22T hepatocellular carcinoma cells in a concentration-dependent manner. CHM-1 (10 mg/kg) reduces tumor volume and increases survival in an HA22T mouse xenograft model. Inducer of apoptosis CHM-1 is an inhibitor of tubulin polymerization. It acts by inducing apoptosis and as an antitumor agent.
Chlorzoxazone is an analytical reference standard categorized as a skeletal muscle relaxant. This product is intended for analytical forensic applications. This product is also available as a general research tool. Chlorzoxazone is a centrally acting muscle relaxant and activator of small and intermediate conductance calcium-activated potassium channels (EC50s = 87 and 98 µM for KCa2.2 and KCa3.1, respectively). In vivo, chlorzoxazone (10 mg/kg) decreases alcohol but not water intake in a dose-dependent manner and reduces the propensity for rapid initial alcohol intake in rats with intermittent, but not continuous, access to alcohol. Formulations containing chlorzoxazone have been used in the treatment of pain and stiffness caused by muscle spasm. This product is also available as an analytical reference standard. Chlorzoxazone is a centrally active muscle relaxant used to treat painful muscle spasms linked to musculoskeletal disorders, such as fibrositis, bursitis, myositis, spondylitis, etc. Pharmaceutical secondary standard for application in quality control. Provides pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Chlorzoxazone is a benzoxazolone derivative with mild sedative and centrally-acting muscle relaxant activities. Although its exact mechanism of action is unknown, chlorzoxazone (CZ) appears to act at the spinal cord and subcortical levels of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining muscle spasms. This agent is extensively hydroxylated by cytochrome P450 2E1 (CYP2E1) to 6-hydroxychlorzoxazone (HCZ),11,12 which is subsequently glucuronidated and eliminated renally. Highly selective for CYP2E1, CZ may be used as a selective probe for phenotyping CYP2E1 in humans; the ratio of HCZ-to-CZ plasma concentrations obtained 2 to 4 hours after oral administration of CZ may be used as a phenotypic measure of CYP2E1 enzymatic activity. Chlorzoxazone is a centrally acting muscle relaxant commonly used for low back pain. Chlorzoxazone has been linked to rare instances of acute liver injury, a few of which have been fatal. Chlorzoxazone, also known as parafon or paraflex, belongs to the class of organic compounds known as benzoxazolones. These are organic compounds containing a benzene fused to an oxazole ring (a five-member aliphatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. Chlorzoxazone is a drug which is used for the relief of discomfort associated with acute painful musculoskeletal conditions. Chlorzoxazone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Chlorzoxazone has been detected in multiple biofluids, such as urine and blood.
CHMFL-BMX-078 is a highly potent and selective type II irreversible BMX kinase inhibitor with an IC50 of 11 nM. CHMFL-BMX-078 would serve as a useful pharmacological tool to elucidate the detailed mechanism of BMX mediated signaling pathways
CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive acute myeloid leukemia. In vivo CHMFL-FLT3-122 significantly suppressed the tumor growth in MV4-11 cell inoculated xenograft model (50 mg/kg) without exhibiting obvious toxicity.
JWH 081 is a cannabimimetic aminoalkylindole that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081-N-(cyclohexylmethyl) analog is a synthetic CB where a cyclohexylmethyl group replaces the alkyl group of the parent compound. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research purposes. JWH 081-N-(Cyclohexylmethyl) analog is a synthetic canabinoid from which the alkyl group of the parent compound is replaced by the cyclohexylmethyl group. JWH 081 is a cannabimimetic aminoalkylindole that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081-N-(cyclohexylmethyl) analog is a synthetic CB where a cyclohexylmethyl group replaces the alkyl group of the parent compound. The physiological and toxicological properties of this compound are unknown.